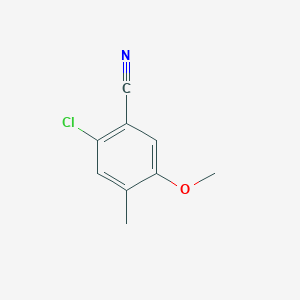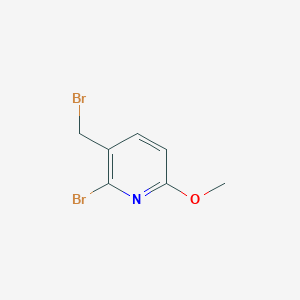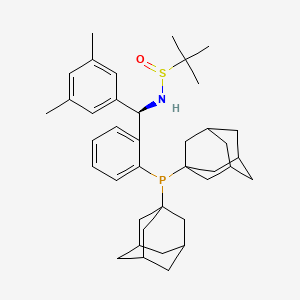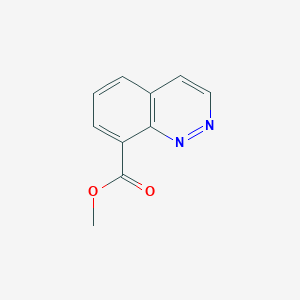
2-Chloro-5-methoxy-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-Chloro-5-methoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. The use of ionic liquids as co-solvents and catalysts has been explored to simplify the separation process and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methoxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
2-Chloro-5-methoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methoxy-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, methoxy, and nitrile groups allows it to form various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-methylbenzonitrile
- 2-Chloro-6-methylbenzonitrile
- 2-Methoxy-5-methylbenzonitrile
- 3-Chloro-4-methoxybenzonitrile
Propriétés
Formule moléculaire |
C9H8ClNO |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
2-chloro-5-methoxy-4-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4H,1-2H3 |
Clé InChI |
KVUWPCQMBRCWTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)


![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)

![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)


